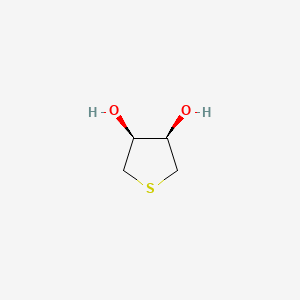

Thiolanediol, cis-(+/-)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiolanediol, cis-(+/-)- can be synthesized through several methods. One common approach involves the reduction of thiolane-3,4-dione using a suitable reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction typically proceeds in an aqueous or alcoholic medium at room temperature, yielding the desired cis-diol product.

Industrial Production Methods

Industrial production of thiolanediol, cis-(+/-)- often involves the catalytic hydrogenation of thiolane-3,4-dione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the product, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Structural Analysis of Thiolanediol

Thiolanediol consists of a tetrahydrothiophene (thiolane) ring with two adjacent hydroxyl groups in a cis configuration. Key reactive sites include:

-

Hydroxyl groups : Capable of hydrogen bonding, oxidation, esterification, and acetal formation.

-

Sulfur atom : Susceptible to oxidation or nucleophilic ring-opening.

-

Ring strain : Potential for ring-opening reactions under acidic/basic conditions.

Sulfur Oxidation

The thiolane sulfur can undergo stepwise oxidation:

| Reagent | Product | Conditions |

|---|---|---|

| H₂O₂ or mCPBA | Sulfoxide | Mild, room temperature |

| Excess H₂O₂ or Oxone® | Sulfone | Heated or prolonged |

Mechanistic Insight :

-

Sulfur’s lone pair facilitates electrophilic attack by peroxides.

-

Stereochemistry at sulfur may invert during oxidation (e.g., cis/trans sulfoxide formation) .

Diol Oxidation

Vicinal diols are prone to oxidation:

| Reagent | Product | Notes |

|---|---|---|

| NaIO₄ (periodate) | Cleavage to dialdehyde | Requires aqueous acidic conditions |

| CrO₃/H⁺ | Ketone or carboxylic acid | Depends on diol substitution |

Nucleophilic Ring-Opening

The thiolane ring may undergo acid- or base-catalyzed ring-opening:

-

Acidic Conditions : Protonation of sulfur enhances electrophilicity, enabling attack by nucleophiles (e.g., H₂O, alcohols) to form linear thioethers.

Thiolanediol+H+→Protonated intermediateH2OHS(CH2)3CH(OH)CH2OH . -

Basic Conditions : Deprotonation of hydroxyl groups may facilitate elimination or ring expansion.

Ester Formation

Reaction with acyl chlorides or anhydrides:

Thiolanediol+(RCO)2OpyridineDiesters

Acetal/Ketal Formation

Protection of diols with aldehydes/ketones:

Thiolanediol+2R2C=OH+Bicyclic acetal

Radical Reactions

Thiolanes can participate in hydrogen abstraction or radical chain reactions:

Ring Expansion/Contraction

Under photolytic or thermal conditions, strained thiolanes may undergo sigmatropic shifts or cycloadditions (e.g., [2+2] with alkenes) .

Comparative Reaction Table

Research Gaps and Recommendations

-

No direct experimental data on thiolanediol was found in the provided sources.

-

Suggested Studies :

For authoritative data, consult the CAS Reactions Database ([Source 4]), which catalogs >150 million reactions, including organosulfur transformations.

Applications De Recherche Scientifique

Thiolanediol, cis-(+/-)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of thiolanediol, cis-(+/-)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiolane ring can undergo redox reactions, modulating cellular redox states and signaling pathways.

Comparaison Avec Des Composés Similaires

Thiolanediol, cis-(+/-)- can be compared with other similar compounds such as:

Thiolanediol, trans-(+/-)-: Differing in the spatial arrangement of hydroxyl groups, leading to different chemical and biological properties.

Thiophene diols: Compounds with a similar thiolane ring structure but differing in the position and number of hydroxyl groups.

Cyclohexane diols: Compounds with a similar diol functionality but differing in the ring structure, leading to different reactivity and applications.

Conclusion

Thiolanediol, cis-(+/-)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its mechanism of action and applications will continue to uncover new possibilities for this intriguing compound.

Propriétés

Numéro CAS |

3976-75-8 |

|---|---|

Formule moléculaire |

C4H8O2S |

Poids moléculaire |

120.17 g/mol |

Nom IUPAC |

(3S,4R)-thiolane-3,4-diol |

InChI |

InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ |

Clé InChI |

WONPWMKTZAPWSP-ZXZARUISSA-N |

SMILES |

C1C(C(CS1)O)O |

SMILES isomérique |

C1[C@H]([C@H](CS1)O)O |

SMILES canonique |

C1C(C(CS1)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.